

ATTO 565 Outshines Other Orange Dyes in Quantum Yield Performance

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Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

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A detailed comparison of the fluorescence quantum yield of ATTO 565 against other popular orange fluorescent dyes—Rhodamine 6G, R-Phycoerythrin (R-PE), and Cy3—reveals ATTO 565 as a top performer in its class, making it a superior choice for sensitive fluorescence-based applications.

Fluorescence quantum yield, a critical parameter for assessing the efficiency of a fluorophore, is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient dye, which is crucial for researchers in various fields, including molecular biology, cell imaging, and drug development. This guide provides an objective comparison of the quantum yield of ATTO 565 and other commonly used orange dyes, supported by experimental data and protocols.

Quantitative Comparison of Quantum Yields

The following table summarizes the quantum yield of ATTO 565 in comparison to Rhodamine 6G, R-Phycoerythrin (R-PE), and Cy3.

Fluorescent Dye	Quantum Yield (Φ)	Solvent/Buffer
ATTO 565	0.90	PBS[1][2][3]
Rhodamine 6G	~0.95	Ethanol[4][5][6]
R-Phycoerythrin (R-PE)	~0.84	DPBS[7][8]
Cy3	~0.15	PBS[9][10]

As the data indicates, ATTO 565, a rhodamine-based dye, exhibits a high fluorescence quantum yield of 90%[\[1\]](#)[\[2\]](#)[\[3\]](#). This exceptional brightness makes it highly suitable for single-molecule detection and high-resolution microscopy[\[1\]](#)[\[11\]](#).

Rhodamine 6G is another brightly fluorescent dye with a quantum yield of approximately 95% in ethanol[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[12\]](#). It is often used as a standard in fluorescence spectroscopy.

R-Phycoerythrin (R-PE), a fluorescent protein from red algae, is also known for its high quantum yield, around 84%[\[7\]](#)[\[8\]](#). Its large size, however, may limit its use in applications requiring intracellular penetration[\[13\]](#).

In contrast, Cy3, a cyanine dye, has a significantly lower quantum yield of about 15% in PBS[\[9\]](#)[\[10\]](#). The fluorescence efficiency of Cy3 can be highly dependent on its environment and conjugation to biomolecules[\[14\]](#)[\[15\]](#).

Experimental Protocol: Relative Quantum Yield Measurement

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

- Fluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)

- Solvent (e.g., ethanol or PBS)
- Reference standard with known quantum yield (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Sample of unknown quantum yield (e.g., ATTO 565 in PBS)

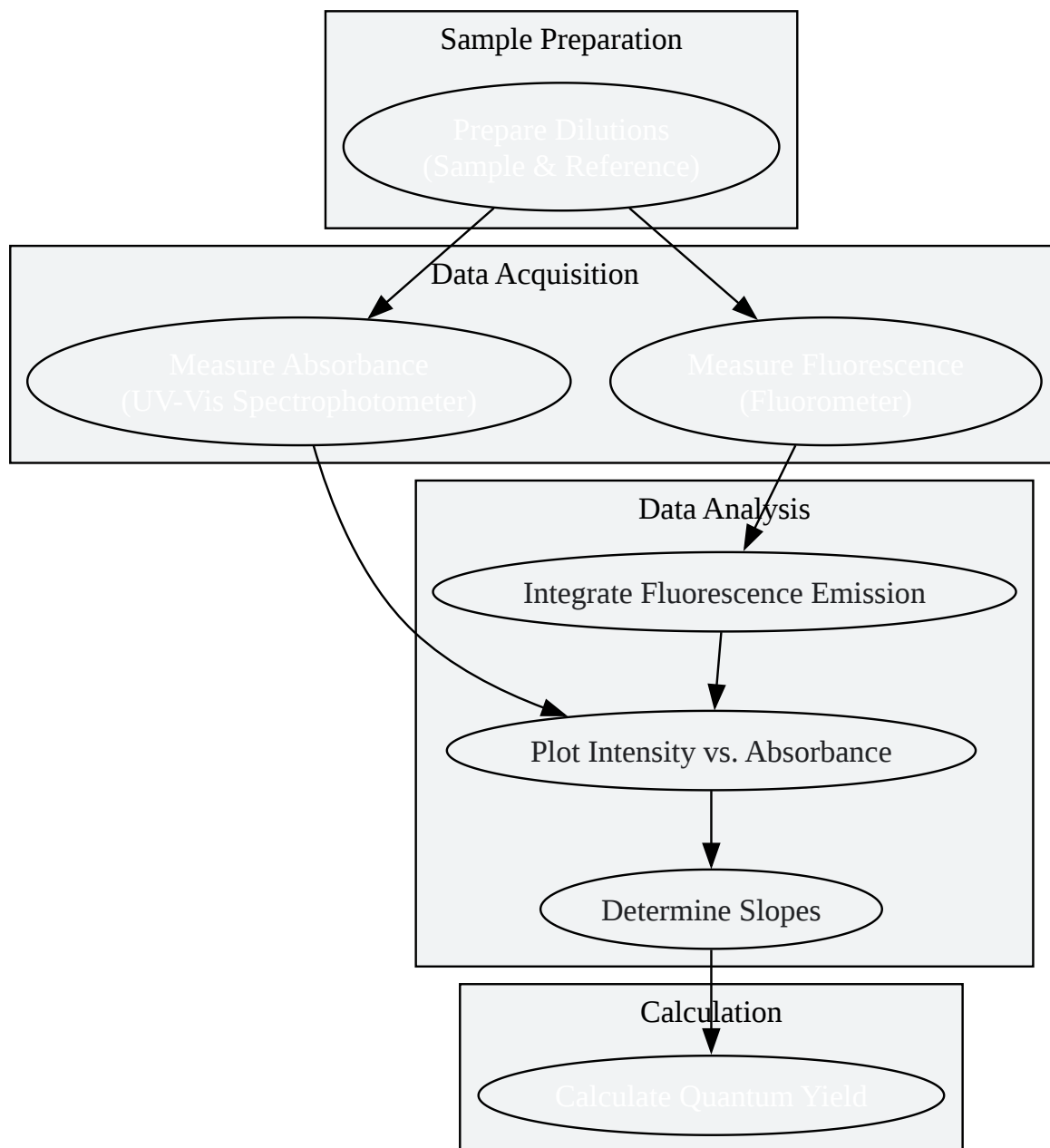
Procedure:

- Prepare a series of dilutions for both the reference standard and the sample in the same solvent. The concentrations should be low to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).
- Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
- Measure the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
- Integrate the area under the fluorescence emission curve for each spectrum.
- Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample.
- Determine the slope of the linear fit for both plots.
- Calculate the quantum yield of the sample using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{ref}} * (m_{\text{sample}} / m_{\text{ref}}) * (\eta_{\text{2sample}} / \eta_{\text{2ref}})$$

Where:

- Φ is the quantum yield
- m is the slope of the plot of integrated fluorescence intensity vs. absorbance
- η is the refractive index of the solvent



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